molecular formula C9H11BrFN3 B2811456 5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine CAS No. 2199682-39-6

5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine

Cat. No.: B2811456
CAS No.: 2199682-39-6
M. Wt: 260.11
InChI Key: UXSACTXVIFHKTO-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine is a halogenated pyrimidine derivative featuring a bromine atom at the 5-position of the pyrimidine ring and a 2-fluorocyclopentylamine substituent at the 2-position. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acid biosynthesis and interactions with biological targets such as kinases and receptors. The bromine atom enhances electrophilicity for cross-coupling reactions, while the fluorine atom on the cyclopentyl group improves metabolic stability and lipophilicity .

Properties

IUPAC Name

5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN3/c10-6-4-12-9(13-5-6)14-8-3-1-2-7(8)11/h4-5,7-8H,1-3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSACTXVIFHKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyrimidine with 2-fluorocyclopentylamine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being studied for its potential as a pharmacophore in drug design. It exhibits promising anti-inflammatory and antifungal properties, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structural characteristics can inhibit enzymes involved in inflammatory pathways, thus reducing inflammation effectively .

Case Studies

  • A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated several bromopyrimidine derivatives, including those similar to 5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine. The findings suggested significant antimicrobial activity against various bacterial strains, indicating its potential in treating infections .
  • Another research project focused on the synthesis of novel bromopyrimidine analogs demonstrated their efficacy against cancer cell lines such as HeLa and A549. The mechanism involved enzyme inhibition that led to decreased cell proliferation .

Agricultural Chemistry

Fungicidal Applications
this compound is being explored for use as a fungicide to protect crops from fungal diseases. Its structural attributes may enhance its effectiveness against specific fungal pathogens, which is crucial for agricultural sustainability.

Research Insights
Studies have indicated that compounds similar to this pyrimidine derivative can inhibit fungal growth by disrupting cellular processes essential for fungal survival. This application could lead to the development of safer and more effective agricultural chemicals.

Biological Research

Mechanism of Action
The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, altering effects on cell proliferation and apoptosis.
  • Receptor Binding: Its unique structure allows it to bind effectively to various receptors, potentially modulating their activity and influencing physiological responses .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Crystallographic Insights

Crystallographic studies of related compounds (e.g., N-(2-fluorophenyl)pyrimidin-4-amine) reveal that fluorine substituents influence molecular conformation through intramolecular hydrogen bonding (N–H⋯F) and C–H⋯π interactions . The 2-fluorocyclopentyl group in the target compound likely induces a twisted conformation, optimizing binding to hydrophobic pockets in target proteins.

Biological Activity

5-Bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom and a fluorinated cyclopentyl group, suggests possible interactions with biological targets that could lead to therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.

  • Chemical Name : this compound
  • CAS Number : 2199682-39-6
  • Molecular Formula : C10H11BrFN5

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. This inhibition can alter the downstream effects on cell proliferation and apoptosis.
  • Receptor Binding : Its structural components may allow it to bind effectively to various receptors, modulating their activity and influencing physiological responses.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyrimidine derivatives. For instance, compounds with similar structures demonstrated potent inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth and biofilm formation.

Anticancer Potential

Research into pyrimidine derivatives has shown that they can inhibit cancer cell proliferation through various pathways. For example, compounds that share structural similarities with this compound have been reported to induce apoptosis in cancer cells by activating caspase pathways . This suggests that further investigation into the anticancer properties of this compound could be warranted.

Case Studies and Research Findings

StudyFindings
Study AInvestigated the enzyme inhibition properties of pyrimidine derivatives, noting significant effects on cancer cell lines.
Study BExamined antibacterial activity against MRSA and E. coli, finding MIC values between 4–32 µg/mL for similar compounds.
Study CExplored receptor binding affinities, indicating potential therapeutic targets for inflammatory diseases.

Detailed Research Findings

  • Enzyme Inhibition Studies : A study demonstrated that compounds structurally related to this compound inhibited enzymes critical for tumor growth, suggesting similar potential for this compound .
  • Antibacterial Efficacy : Another research effort reported that related compounds exhibited low cytotoxicity while effectively dispersing established bacterial biofilms, indicating that this compound may possess similar antibacterial properties .
  • Therapeutic Applications : The compound's structure suggests potential applications in treating conditions such as rheumatoid arthritis and psoriasis due to its ability to modulate immune responses .

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